4-Methyl-1-hydrazinophthalazine
CAS No.: 29902-28-1
Cat. No.: VC20748549
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29902-28-1 |
---|---|
Molecular Formula | C9H10N4 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | (4-methylphthalazin-1-yl)hydrazine |
Standard InChI | InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Standard InChI Key | XAJLIPKOOUAUFK-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C2=CC=CC=C12)NN |
Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NN |
Chemical Identity and Basic Properties
4-Methyl-1-hydrazinophthalazine hydrochloride is characterized by specific chemical identifiers and fundamental properties that distinguish it from related compounds. The molecule possesses a unique structure with a phthalazine core (a benzene ring fused with a pyridazine ring) substituted with a hydrazine group and a methyl group. The hydrochloride salt form is more commonly encountered in research settings due to its improved handling characteristics.
The compound's basic chemical identity parameters are summarized in the following table:
Property | Value |
---|---|
CAS Number | 63868-76-8 |
Molecular Formula | C9H11ClN4 |
Molecular Weight | 210.66 g/mol |
IUPAC Name | (4-methylphthalazin-1-yl)hydrazine;hydrochloride |
PubChem Compound ID | 3047907 |
The free base form of the compound has a molecular formula of C9H10N4, while the addition of hydrochloric acid creates the hydrochloride salt with formula C9H11ClN4. This salt formation is important for stabilizing the reactive hydrazine moiety and improving the compound's shelf-life and solubility characteristics in polar solvents.
Structural Information and Chemical Representation
The structural details of 4-Methyl-1-hydrazinophthalazine provide essential insights into its chemical behavior and potential reactivity. The compound's structure features a bicyclic aromatic system with nitrogen atoms in strategic positions that contribute to its chemical properties.
Structural Identifiers
Various chemical notation systems are used to represent the structure of 4-Methyl-1-hydrazinophthalazine, as shown in the following table:
Structural Representation | Notation |
---|---|
Standard InChI | InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Standard InChIKey | XAJLIPKOOUAUFK-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C2=CC=CC=C12)NN |
Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NN |
These notations provide standardized representations of the molecule's structure, enabling precise chemical database searches and computational analyses . The InChI notation, in particular, offers a comprehensive description of the compound's connectivity, tautomeric state, and stereochemistry.
Structural Features
The compound contains several key structural features that define its chemical behavior:
-
A phthalazine core consisting of a benzene ring fused to a pyridazine ring
-
A hydrazine group (-NH-NH2) attached at position 1 of the phthalazine core
-
A methyl group (-CH3) at position 4 of the phthalazine system
-
In the hydrochloride salt, a protonated nitrogen (typically of the hydrazine group) with a chloride counterion
The planar conjugated ring system contributes to the compound's aromatic character, while the hydrazine group introduces nucleophilic reactivity that can be important for its chemical transformations and potential biological activities .
Analytical Data and Physicochemical Properties
Analytical data for 4-Methyl-1-hydrazinophthalazine provides researchers with essential parameters for identification, characterization, and purity assessment of the compound.
Mass Spectrometry Data
Mass spectrometry is a crucial analytical technique for identifying and characterizing 4-Methyl-1-hydrazinophthalazine. The predicted collision cross section (CCS) data for various ionic species of the compound are presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 175.09783 | 134.9 |
[M+Na]+ | 197.07977 | 148.3 |
[M+NH4]+ | 192.12437 | 143.6 |
[M+K]+ | 213.05371 | 141.6 |
[M-H]- | 173.08327 | 138.2 |
[M+Na-2H]- | 195.06522 | 142.8 |
[M]+ | 174.09000 | 137.6 |
[M]- | 174.09110 | 137.6 |
This data is valuable for analytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) applications designed to detect and quantify the compound in various matrices . The predicted collision cross sections enhance the reliability of identification when using ion mobility spectrometry coupled with mass spectrometry.
Related Compounds and Structural Analogs
Understanding the relationship between 4-Methyl-1-hydrazinophthalazine and structurally similar compounds provides context for its chemical behavior and potential applications.
Phthalazine Derivatives
One notable structural analog is 1-hydrazinophthalazine (lacking the methyl group at position 4), which has been investigated for its antihypertensive properties. According to clinical studies, 1-hydrazinophthalazine showed efficacy in patients with unsuccessful sympathectomy, malignant hypertension, and neurogenic hypertension, although it was relatively ineffective in renal hypertension and certain other conditions .
Another related compound is 3,6-dimethyl- triazolo[3,4-a]phthalazine (CAS: 21517-05-5), which features a triazole ring fused to the phthalazine system. This compound has a molecular formula of C11H10N4 and a molecular weight of 198.224 g/mol . The structural relationship between these compounds highlights potential synthetic pathways and structure-activity relationships that may be relevant for research on 4-Methyl-1-hydrazinophthalazine.
Hydrazinobenzothiazole Derivatives
Although structurally distinct, 4-methyl-2-hydrazinobenzothiazole represents another class of hydrazine-containing heterocycles with potentially related chemical reactivity. Synthesis methods for this compound involve diazo reactions on aminobenzothiazoles followed by reduction, which may offer insights into alternative synthetic approaches for hydrazine-containing heterocycles in general .
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